molecular formula C22H23NO4 B2938155 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid CAS No. 2411219-51-5

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B2938155
CAS No.: 2411219-51-5
M. Wt: 365.429
InChI Key: UOAFGEKWTOEGQV-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s likely used in organic chemistry as a building block for more complex molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene and pyrrolidine groups . These groups can participate in various types of bonding and interactions, which can greatly influence the compound’s properties.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is prominently utilized to protect hydroxy groups in the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This attribute is particularly valuable in the synthesis of nucleic acid sequences and peptides, where selective deprotection is a critical step (Gioeli & Chattopadhyaya, 1982).

Synthesis of Polyamides

Another significant application is in the synthesis of diphenylfluorene-based aromatic polyamides. These polymers, derived from fluorene carboxylic acids, display remarkable thermal stability and solubility in organic solvents. Their synthesis involves the polycondensation of specially designed fluorene-derived diacids with aromatic diamines. Such materials are of interest for their potential use in high-performance plastics and electronics due to their excellent thermal properties and solubility (Hsiao, Yang, & Lin, 1999).

Hydrogen Bonding and Molecular Structures

The intrinsic hydrogen bonding capabilities of fluorene carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been studied for their potential in constructing complex molecular architectures. These structures are pivotal in understanding molecular interactions that are fundamental to the development of new materials and catalytic systems (Coté, Lalancette, & Thompson, 1996).

Synthesis of Hydroxamic Acids

Fmoc chemistry also facilitates the synthesis of N-alkylhydroxamic acids through solid-phase approaches. This methodology is crucial for creating libraries of compounds for drug discovery and biochemical research, demonstrating the versatility and utility of Fmoc-protected intermediates in modern organic synthesis (Mellor & Chan, 1997).

Advanced Material Synthesis

The fluorenylmethoxycarbonyl moiety plays a role in the synthesis of advanced materials, such as lanthanide-based coordination polymers. These materials, synthesized from fluorene-derived carboxylic acids, exhibit unique photophysical properties, making them suitable for applications in sensing, imaging, and light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-14(20(24)25)12-23(22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFGEKWTOEGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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